2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine, also known as FPEA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine acts as a selective serotonin and norepinephrine reuptake inhibitor, meaning it inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to an enhanced neurotransmission, which is thought to be responsible for this compound's antidepressant and anxiolytic effects. This compound also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects include enhanced neurotransmission, which is responsible for its antidepressant and anxiolytic effects, and inhibition of cancer cell growth, which is responsible for its potential anti-cancer effects. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine in lab experiments is its selective serotonin and norepinephrine reuptake inhibition, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is its potential side effects, such as increased heart rate and blood pressure, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine research include further studies on its potential applications in drug discovery, particularly in the development of new anti-cancer drugs. Additionally, further studies are needed to investigate its potential as a treatment for depression and anxiety disorders, as well as its potential side effects and toxicity. Finally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine involves a series of chemical reactions, starting with the reaction of 2-fluoroaniline and 3-(pyrimidin-2-yloxy)benzaldehyde to form the intermediate N-(2-fluorophenyl)-3-(pyrimidin-2-yloxy)benzaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenyl)-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective serotonin and norepinephrine reuptake inhibitor, making it a potential candidate for the treatment of depression and anxiety disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. In drug discovery, this compound has been used as a lead compound for the development of new drugs targeting specific receptors.
Eigenschaften
Molekularformel |
C19H18FN3O |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C19H18FN3O/c20-18-8-2-1-6-16(18)9-12-21-14-15-5-3-7-17(13-15)24-19-22-10-4-11-23-19/h1-8,10-11,13,21H,9,12,14H2 |
InChI-Schlüssel |
GDTUFVKSVAKAGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CCNCC2=CC(=CC=C2)OC3=NC=CC=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.